ML344

Description

Structure

3D Structure

Properties

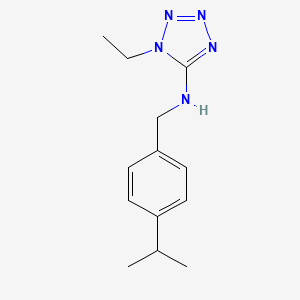

Molecular Formula |

C13H19N5 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine |

InChI |

InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17) |

InChI Key |

KTDWVPGNCOUOEH-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |

Canonical SMILES |

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML344; ML-344; ML 344; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of ML344: A Potent Agonist of Vibrio cholerae Quorum Sensing

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ML344 is a potent and selective small molecule agonist of the Vibrio cholerae CqsS quorum-sensing receptor. Its discovery through a high-throughput screening campaign has provided a valuable chemical tool to probe the intricacies of bacterial communication and presents a potential starting point for the development of novel anti-infective therapeutics. This technical guide provides an in-depth overview of the discovery and development of this compound, including its initial identification, characterization, and the key experimental methodologies employed.

Introduction

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign conducted by the NIH Molecular Libraries Probe Production Centers Network (MLPCN). The primary screen aimed to identify agonists of the V. cholerae CqsS receptor.

High-Throughput Screening

A quantitative high-throughput screen (qHTS) was performed on a library of over 350,000 small molecules. The assay utilized a genetically engineered strain of Vibrio cholerae that expressed a luciferase reporter gene under the control of a QS-regulated promoter. Activation of the CqsS signaling pathway in this strain results in the production of light, providing a measurable readout for agonist activity.

The screening campaign identified a number of promising hits, including the compound that would become the probe this compound, which exhibited potent agonist activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay |

| AC50 | 1.9 µM | Primary HTS Luciferase Reporter Assay |

| Selectivity | Inactive against other QS receptors | Epistatic Assays |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19N5 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine |

Table 3: Stability and Plasma Protein Binding of this compound

| Parameter | Value | Condition |

| PBS Stability (t1/2) | > 48 hours | pH 7.4 |

| Human Plasma Stability (t1/2) | > 8 hours | 37°C |

| Mouse Plasma Stability (t1/2) | > 8 hours | 37°C |

| Human Plasma Protein Binding | 95% | |

| Mouse Plasma Protein Binding | 92% |

Experimental Protocols

Primary High-Throughput Screening: Luciferase Reporter Assay

This assay was designed to identify agonists of the V. cholerae CqsS receptor in a 1536-well plate format.

Materials:

-

Vibrio cholerae C6706 reporter strain (containing the luxCDABE operon from Vibrio harveyi under a QS-regulated promoter)

-

Luria-Bertani (LB) broth

-

Test compounds dissolved in DMSO

-

1536-well solid white plates

-

Luminometer

Protocol:

-

The V. cholerae reporter strain was grown overnight in LB broth.

-

The overnight culture was diluted to an appropriate optical density (OD600) in fresh LB broth.

-

A small volume (nanoliters) of test compounds at various concentrations was dispensed into the 1536-well plates using an acoustic liquid handler.

-

The diluted bacterial culture was then added to each well of the plate.

-

Plates were incubated at 30°C for a specified period to allow for bacterial growth and reporter gene expression.

-

Luminescence was measured using a plate-based luminometer.

-

Data was normalized to control wells and dose-response curves were generated to determine the AC50 values for active compounds.

Secondary Assays: Epistatic Assays for Target Confirmation

To confirm that this compound acts through the CqsS receptor, a series of epistatic assays were performed using various V. cholerae mutant strains.

Strains:

-

Wild-type V. cholerae

-

ΔcqsS (CqsS knockout)

-

Other QS receptor knockout strains (e.g., ΔluxQ)

Protocol:

-

The wild-type and mutant strains were grown in the presence and absence of this compound.

-

The expression of QS-regulated genes was measured using quantitative real-time PCR (qRT-PCR) targeting downstream reporters of the QS cascade.

-

The principle of this assay is that if this compound acts through CqsS, it will have no effect on the QS pathway in the ΔcqsS strain but will still be active in the wild-type and other QS receptor knockout strains.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

V. cholerae strains were grown to the desired cell density with and without this compound.

-

Total RNA was extracted from the bacterial cells using a commercial RNA purification kit.

-

RNA was treated with DNase to remove any contaminating genomic DNA.

-

cDNA was synthesized from the purified RNA using reverse transcriptase and random primers.

-

qRT-PCR was performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., hapR, aphA) and a housekeeping gene for normalization.

-

The relative expression of the target genes was calculated using the ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The CqsS quorum-sensing pathway in Vibrio cholerae.

Caption: Workflow for the discovery and development of this compound.

Structure-Activity Relationship (SAR)

Initial exploration of the structure-activity relationship around the this compound scaffold focused on modifications to the benzyl and ethyl-tetrazole moieties. These preliminary studies indicated that the isopropyl group on the benzyl ring and the ethyl group on the tetrazole are important for potent agonist activity. Further SAR studies are necessary to fully delineate the pharmacophore and to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.

Synthesis of this compound

The synthesis of this compound (1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine) can be achieved through a multi-step synthetic route. A key step involves the reaction of an appropriately substituted isothiocyanate with sodium azide to form the tetrazole ring, followed by alkylation and coupling reactions to introduce the ethyl and 4-isopropylbenzyl groups. A detailed, step-by-step synthetic protocol would require access to the specific publication detailing its synthesis.

Conclusion

This compound is a valuable chemical probe that has significantly advanced the study of quorum sensing in Vibrio cholerae. Its discovery through a robust high-throughput screen and subsequent characterization have confirmed its role as a potent and selective agonist of the CqsS receptor. This technical guide has summarized the key aspects of its discovery and development, providing a foundation for researchers and drug development professionals to utilize this compound in their own studies and to inspire the design of next-generation quorum-sensing modulators. Further investigation into the detailed structure-activity relationships and mechanism of action of this compound will undoubtedly provide deeper insights into bacterial communication and may pave the way for novel therapeutic interventions against cholera and other bacterial infections.

Unraveling the Molecular Strategy of ML344 in Vibrio cholerae: A Technical Guide

For Immediate Release

A Deep Dive into the Quorum Sensing Agonist ML344 and its Attenuation of Vibrio cholerae Virulence

This technical guide provides an in-depth analysis of the mechanism of action of the small molecule this compound in Vibrio cholerae, the causative agent of cholera. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, focusing on its role as an agonist of the CqsS quorum sensing receptor. This guide outlines the core molecular interactions, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the signaling pathways involved.

Executive Summary

Vibrio cholerae utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate gene expression with population density. This regulation is pivotal for the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as for biofilm formation. The small molecule this compound has been identified as a potent agonist of the CqsS transmembrane receptor, a key component of one of the major QS pathways in V. cholerae. By activating the CqsS-mediated signaling cascade, this compound effectively manipulates the bacterium's regulatory network, leading to a high-cell-density QS state. This, in turn, represses the expression of critical virulence genes and inhibits biofilm formation, highlighting the potential of QS modulation as a therapeutic strategy against cholera.

The CqsA/CqsS Quorum Sensing Pathway in Vibrio cholerae

This compound: A CqsS Agonist

Quantitative Data

The activity of this compound has been quantified using various bacterial reporter strains. The half-maximal effective concentration (EC50) values demonstrate its potency as a CqsS agonist.

| V. cholerae Strain | Description | This compound EC50 (µM) |

| BH1578 | ΔcqsA ΔluxS (lacks both autoinducer synthases) | ≤ 5 |

| WN1103 | ΔluxQ ΔcqsA (responsive only to CqsS agonists) | 0.5 |

| DH231 | ΔluxQ ΔcqsA (responsive only to CqsS agonists) | Not specified |

Data compiled from publicly available research.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

CqsA/CqsS Signaling Pathway

Caption: CqsA/CqsS quorum sensing circuit in Vibrio cholerae.

Experimental Workflow for this compound Characterization

Caption: Workflow for identifying and characterizing this compound.

Experimental Protocols

Luciferase Reporter Assay for Quorum Sensing Activation

This assay is used to quantify the activation of the quorum-sensing pathway in response to this compound.

Materials:

-

Vibrio cholerae reporter strain (e.g., WN1103: ΔcqsA, ΔluxQ carrying a luxCDABE reporter plasmid).

-

Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

-

This compound stock solution (in DMSO).

-

96-well microtiter plates (white, clear-bottom for luminescence reading).

-

Luminometer/plate reader.

Procedure:

-

Inoculate an overnight culture of the V. cholerae reporter strain in LB medium with antibiotics at 30°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB medium.

-

In a 96-well plate, prepare serial dilutions of this compound in LB medium. Include a DMSO-only control.

-

Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence values to the OD600 readings (Relative Light Units = Luminescence / OD600).

-

Plot the Relative Light Units against the concentration of this compound to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol is for measuring the effect of this compound on the transcript levels of key virulence genes like tcpA and ctxA.

Materials:

-

Wild-type Vibrio cholerae strain.

-

LB medium.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (tcpA, ctxA) and a housekeeping gene (e.g., rpoB).

-

Real-time PCR instrument.

Procedure:

-

Grow V. cholerae cultures in LB medium to a specific OD600 (e.g., early-log phase).

-

Treat the cultures with this compound at its effective concentration and a DMSO control.

-

Incubate for a defined period under virulence-inducing conditions.

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial kit, including a DNase treatment step.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Crystal Violet Biofilm Assay

This assay quantifies the effect of this compound on the ability of V. cholerae to form biofilms.

Materials:

-

Wild-type Vibrio cholerae strain.

-

LB medium.

-

This compound.

-

96-well polystyrene microtiter plates.

-

0.1% Crystal Violet solution.

-

Ethanol (95%) or 30% acetic acid.

-

Plate reader.

Procedure:

-

Grow an overnight culture of V. cholerae.

-

Dilute the culture in fresh LB medium containing different concentrations of this compound (and a DMSO control).

-

Add 200 µL of the diluted cultures to the wells of a 96-well plate.

-

Incubate the plate without shaking at 30°C for 24-48 hours to allow biofilm formation.

-

Carefully remove the planktonic cells by gently aspirating the medium.

-

Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Conclusion

This compound represents a valuable chemical tool for dissecting the intricacies of the Vibrio cholerae CqsA/CqsS quorum-sensing pathway. Its ability to act as a potent agonist of the CqsS receptor provides a means to artificially induce a high-cell-density state, thereby repressing virulence and biofilm formation. The experimental protocols and data presented in this guide offer a framework for further investigation into the mechanism of action of this compound and for the broader exploration of quorum sensing modulation as a novel anti-virulence strategy against Vibrio cholerae. The continued study of compounds like this compound will undoubtedly contribute to the development of new therapeutic interventions to combat cholera.

ML344: A Potent Agonist of Vibrio cholerae Quorum Sensing

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vibrio cholerae, the etiological agent of cholera, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression in response to population density. This process is central to the bacterium's lifecycle, regulating virulence, biofilm formation, and motility. At the heart of one of the key QS pathways is the transmembrane receptor CqsS. The small molecule ML344 has been identified as a potent agonist of CqsS, offering a valuable chemical tool to probe and manipulate the V. cholerae QS circuit. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action: Agonism of the CqsS Receptor

Signaling Pathway Diagram

Caption: Vibrio cholerae CqsS-mediated quorum sensing pathway.

Quantitative Data for this compound

The potency of this compound as a CqsS agonist has been determined through bioluminescence reporter assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Strain | Target | AC50 / EC50 | Reference |

| This compound | Bioluminescence | V. cholerae | CqsS | 15.8 µM |

Note: AC50 (Activator Concentration 50) is the concentration of an agonist that elicits a response halfway between the baseline and maximum response.

Experimental Protocols

The identification and characterization of this compound as a CqsS agonist involved a series of key experiments. Detailed methodologies for these assays are provided below.

Bioluminescence Reporter Assay

This assay is the primary method for screening and quantifying the activity of CqsS agonists. It utilizes a genetically engineered strain of Vibrio cholerae that expresses a luciferase operon under the control of a quorum-sensing-regulated promoter. Activation of the CqsS pathway leads to the production of light, which can be measured to determine the potency of a compound.

Materials:

-

Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE operon integrated downstream of a HapR-regulated promoter)

-

Luria-Bertani (LB) broth supplemented with appropriate antibiotics

-

This compound or other test compounds dissolved in DMSO

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into LB broth with the necessary antibiotics and grow overnight at 30°C with shaking.

-

Assay Preparation: The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.

-

Compound Addition: Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well plate. Add test compounds (e.g., this compound) at various concentrations. Include a DMSO-only control.

-

Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and induction of the luciferase reporter.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

-

Data Analysis: Normalize the luminescence signal to the cell density (Luminescence/OD600). Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the AC50/EC50 value.

Experimental Workflow for this compound Discovery and Characterization

Caption: Workflow for the identification and characterization of this compound.

Fluorescence Polarization (FP) Assay

This biophysical assay can be used to directly measure the binding of this compound to the purified CqsS protein (or its ligand-binding domain). The assay relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

Materials:

-

Purified CqsS protein (or its ligand-binding domain)

-

A fluorescently labeled version of this compound or a known CqsS ligand (tracer)

-

Unlabeled this compound

-

Assay buffer (e.g., PBS)

-

Black, low-volume 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Tracer Titration: Determine the optimal concentration of the fluorescent tracer by titrating it and measuring the fluorescence polarization. Select a concentration that gives a stable and robust signal.

-

Protein Titration: Titrate the purified CqsS protein against the fixed concentration of the tracer to determine the dissociation constant (Kd) of the tracer-protein interaction.

-

Competition Assay: In a competition experiment, incubate a fixed concentration of CqsS and the fluorescent tracer with increasing concentrations of unlabeled this compound.

-

Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization of each well.

-

Data Analysis: The displacement of the fluorescent tracer by this compound will result in a decrease in fluorescence polarization. Plot the polarization signal against the concentration of this compound and fit the data to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Thermal Shift Assay (TSA)

A thermal shift assay, also known as differential scanning fluorimetry (DSF), can be employed to assess the stabilization of the CqsS protein upon ligand binding. The principle is that the binding of a ligand typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).

Materials:

-

Purified CqsS protein

-

This compound

-

SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Assay buffer

-

Real-time PCR instrument with a thermal ramping capability

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified CqsS protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in a PCR plate.

-

Thermal Ramping: Place the plate in a real-time PCR instrument and subject it to a gradual temperature increase (e.g., from 25°C to 95°C).

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the melting temperature (Tm). A positive shift in the Tm in the presence of this compound compared to the control indicates that the compound binds to and stabilizes the CqsS protein.

Conclusion

This compound is a valuable tool for studying the Vibrio cholerae CqsS-mediated quorum-sensing pathway. Its ability to potently activate this pathway provides a means to dissect the molecular mechanisms of signal transduction and its role in regulating virulence and other bacterial behaviors. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their own investigations into Vibrio cholerae pathogenesis and to screen for novel modulators of quorum sensing.

References

Faloon, P., et al. (2012). Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor. Probe Reports from the NIH Molecular Libraries Program.

The Role of ML344 in Bacterial Cell-to-Cell Communication: A Review of Current Scientific Evidence

A comprehensive review of scientific literature and chemical databases reveals no evidence to support the role of a compound designated ML344 as an inhibitor of bacterial cell-to-cell communication or quorum sensing. Extensive searches for "this compound" in connection with terms such as "quorum sensing," "bacterial communication," "Pseudomonas aeruginosa," "PqsA," "LasR," and "RhlR" did not yield any relevant publications, patents, or database entries that would indicate its involvement in these processes.

Given the absence of data on this compound in the context of bacterial cell-to-cell communication, this guide will instead provide an in-depth overview of the core principles of quorum sensing (QS) inhibition in the clinically significant pathogen Pseudomonas aeruginosa, a frequently studied model organism for antivirulence strategies. This will include a discussion of key signaling pathways, examples of well-characterized inhibitors, and the methodologies used to assess their activity, thereby addressing the broader interest of the target audience in this field of research.

The Landscape of Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa is a versatile opportunistic pathogen that utilizes a complex and interconnected network of QS systems to coordinate the expression of virulence factors and biofilm formation. This intricate communication network is crucial for its ability to cause chronic and antibiotic-resistant infections. The primary QS systems in P. aeruginosa are:

-

The las system: This system is considered the master regulator of the QS hierarchy. It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR. When 3-oxo-C12-HSL reaches a threshold concentration, it binds to and activates LasR, which in turn upregulates the expression of numerous virulence genes, including those for proteases like elastase (encoded by lasB), as well as the rhl and pqs QS systems.

-

The rhl system: This system is regulated by the las system and consists of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR. The RhlR/C4-HSL complex controls the production of virulence factors such as pyocyanin, rhamnolipids, and the elastase enzyme.

-

The pqs system (Pseudomonas Quinolone Signal): This system is interconnected with the las and rhl systems and utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ) as signaling molecules. The biosynthesis of these quinolones is initiated by the enzyme PqsA (anthranilate-CoA ligase). The PqsR (also known as MvfR) transcriptional regulator is activated by PQS and HHQ, leading to the upregulation of virulence genes and playing a critical role in biofilm formation.

Targeting Bacterial Communication: Quorum Sensing Inhibition

Disrupting these QS pathways presents an attractive anti-virulence strategy. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) are designed to disarm them by interfering with their communication, thereby reducing their pathogenicity without exerting strong selective pressure for the development of resistance.

Key Molecular Targets for Quorum Sensing Inhibition in P. aeruginosa

-

PqsA: As the enzyme catalyzing the first committed step in the biosynthesis of PQS and HHQ, PqsA is a prime target for inhibiting the pqs QS system.

-

LasR and RhlR: These transcriptional regulators are the receptors for the acyl-homoserine lactone (AHL) autoinducers. Small molecules that act as antagonists, binding to these receptors without activating them, can effectively block the las and rhl signaling pathways.

The PqsA Signaling Pathway and its Inhibition

The PqsA enzyme is a critical node in the P. aeruginosa QS network. Its inhibition directly leads to a decrease in the production of PQS and HHQ, which in turn reduces the expression of numerous virulence factors.

Caption: The PqsA signaling pathway in P. aeruginosa and the point of intervention for PqsA inhibitors.

Experimental Protocols for Assessing PqsA Inhibition

The evaluation of potential PqsA inhibitors involves a combination of biochemical and cell-based assays.

In Vitro PqsA Enzyme Activity Assay

Objective: To directly measure the inhibition of PqsA enzymatic activity.

Methodology:

-

Protein Expression and Purification: Recombinant PqsA is overexpressed in E. coli and purified using affinity chromatography.

-

Enzyme Assay: The activity of PqsA is typically measured using a coupled-enzyme assay that detects the production of AMP, a byproduct of the reaction. A common method is the pyrophosphate detection assay.

-

Inhibition Studies: The purified PqsA enzyme is incubated with its substrate (anthranilic acid) and co-factors (ATP and Coenzyme A) in the presence of varying concentrations of the test inhibitor.

-

Data Analysis: The rate of the enzymatic reaction is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Quantification of PQS and HHQ Production

Objective: To determine the effect of the inhibitor on the production of the PQS and HHQ signal molecules in P. aeruginosa cultures.

Methodology:

-

Bacterial Culture: P. aeruginosa is grown in a suitable medium in the presence of the test inhibitor at various concentrations.

-

Extraction of Quinolones: The bacterial culture supernatant is extracted with an organic solvent (e.g., acidified ethyl acetate).

-

LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of PQS and HHQ.

-

Data Analysis: The levels of PQS and HHQ in treated cultures are compared to those in untreated control cultures to determine the extent of inhibition.

Virulence Factor Production Assays

Objective: To assess the downstream effects of PqsA inhibition on the production of QS-regulated virulence factors.

Methodology:

-

Pyocyanin Assay: Pyocyanin is a blue-green pigment produced by P. aeruginosa. Its production can be quantified spectrophotometrically by measuring the absorbance of a chloroform extract of the bacterial culture supernatant at 520 nm.

-

Elastase Assay: The elastolytic activity in the culture supernatant is measured using Elastin-Congo Red as a substrate. The release of the dye upon elastin degradation is quantified by measuring the absorbance of the supernatant at 495 nm.

Quantitative Data for Known PqsA Inhibitors

While no data exists for this compound, the following table summarizes the activity of some reported PqsA inhibitors to provide a comparative context.

| Compound | PqsA IC50 (µM) | HHQ Production Inhibition (at 100 µM) | PQS Production Inhibition (at 100 µM) | Reference |

| 6-Fluoroanthranilate (6-FABA) | ND | ~50% | ~60% | Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067. |

| Anthranilyl-AMS | 0.016 | ~40% | ~50% | Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067. |

| Anthranilyl-AMSN | 0.023 | ~60% | ~70% | Ji, K. et al. ACS Chem. Biol.2016 , 11 (11), 3061–3067. |

ND: Not Determined

Conclusion

The concept of targeting bacterial cell-to-cell communication represents a promising frontier in the development of novel anti-infective therapies. While the specific compound this compound does not appear to be a recognized player in this field based on current scientific knowledge, the principles of quorum sensing inhibition are well-established. The pqs system of P. aeruginosa, with its key enzyme PqsA, serves as an excellent example of a validated target for the development of anti-virulence agents. The methodologies and data presented for known PqsA inhibitors provide a framework for the discovery and characterization of new compounds aimed at disarming this formidable pathogen. Future research in this area will undoubtedly continue to uncover novel chemical scaffolds and further refine our understanding of how to effectively disrupt bacterial communication to combat infectious diseases.

References

An In-Depth Technical Guide to ML344: A Dual Inhibitor of Mitochondrial Respiration and mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML344 (also known as ME-344) is a synthetic isoflavone-derived small molecule that has garnered significant interest in the field of oncology. Exhibiting a dual mechanism of action, this compound functions as both a potent inhibitor of mitochondrial oxidative phosphorylation and a downregulator of the PI3K/AKT/mTOR signaling pathway. This unique pharmacological profile enables it to induce caspase-independent cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is chemically described as (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol. Its structure is characterized by a central chroman ring system substituted with two hydroxyphenyl groups and a methyl group.

| Property | Value | Source |

| IUPAC Name | (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | PubChem |

| Synonyms | ME-344 | Multiple Sources |

| PubChem CID | 68026984 | PubChem |

| Molecular Formula | C₂₂H₂₀O₄ | PubChem |

| Molecular Weight | 348.39 g/mol | PubChem |

| CAS Number | 1374524-68-1 | Vendor Data |

| SMILES | CC1=C(C=CC2=C1OC--INVALID-LINK--C4=CC=C(C=C4)O)O | PubChem |

| Appearance | Solid | Vendor Data |

| LogP | 4.4 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Pharmacological Properties and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action, targeting both cellular metabolism and key signaling pathways involved in cell growth and proliferation.

Inhibition of Mitochondrial Respiration

This compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). By disrupting the electron transport chain, it leads to a decrease in mitochondrial oxygen consumption and a subsequent reduction in ATP production. This energy depletion is particularly detrimental to cancer cells, which often have high metabolic demands. The inhibition of mitochondrial function also leads to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.

Downregulation of the PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This pathway is frequently hyperactivated in many types of cancer. By inhibiting this pathway, this compound can arrest the cell cycle and induce apoptosis.

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Notably, it has shown efficacy in leukemia cell lines with IC50 values in the nanomolar range.

| Cell Line | IC50 (nM) |

| Leukemia Cell Lines (Panel) | 70 - 260 |

Clinical and Preclinical Data

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. Phase I clinical trials have established a recommended Phase II dose of 10 mg/kg administered intravenously.

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the biological activity of this compound.

Caption: Experimental workflow for the biological evaluation of this compound.

Experimental Protocols

Chemical Synthesis of this compound

In Vitro mTOR Kinase Activity Assay

This protocol is adapted from established methods for measuring mTORC1 kinase activity.

Materials:

-

HEK293T cells

-

Lipofectamine 2000

-

Plasmids encoding tagged mTOR and Raptor

-

Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-HA or anti-FLAG)

-

Protein A/G agarose beads

-

Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

Recombinant 4E-BP1 (substrate)

-

ATP

-

SDS-PAGE reagents

-

Phospho-4E-BP1 (Thr37/46) antibody

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect with plasmids encoding tagged mTOR and Raptor using Lipofectamine 2000.

-

Cell Lysis: After 48 hours, lyse the cells in Lysis Buffer.

-

Immunoprecipitation: Immunoprecipitate the mTORC1 complex from the cell lysates using the appropriate antibody and Protein A/G agarose beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated mTORC1 complex with Lysis Buffer and then with Kinase Assay Buffer.

-

Resuspend the beads in Kinase Assay Buffer.

-

Add recombinant 4E-BP1 and ATP to initiate the kinase reaction.

-

Incubate at 30°C for 30 minutes.

-

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol utilizes a Seahorse XF Analyzer to measure mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cancer cell line of interest

-

Seahorse XF Base Medium

-

Glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

This compound

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

Assay Preparation:

-

Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Seahorse XF Analysis:

-

Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.

-

-

Data Analysis: The Seahorse software will calculate the OCR. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

This compound

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that targets both mitochondrial metabolism and the PI3K/AKT/mTOR signaling pathway. Its ability to induce cell death in chemoresistant cancer cells makes it a valuable candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to develop new strategies for the treatment of cancer.

References

An In-depth Technical Guide on the Histone Methyltransferase MLL4 and Its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLL4 (Mixed Lineage Leukemia 4), also known as KMT2D, is a crucial histone methyltransferase that plays a pivotal role in the regulation of gene expression. As a key component of the COMPASS-like enzyme complex, MLL4 is primarily responsible for the mono- and di-methylation of histone H3 at lysine 4 (H3K4me1/2). These histone modifications are critical epigenetic marks for enhancer elements, which are distal regulatory regions of DNA that are essential for cell-type-specific gene expression. This technical guide provides a comprehensive overview of MLL4's mechanism of action, its profound effects on gene expression, and the experimental protocols used to elucidate its function.

Introduction to MLL4

MLL4 is a large, multi-domain protein that is a member of the SET domain-containing family of histone methyltransferases. It is a key catalytic subunit of a larger protein complex that is homologous to the yeast COMPASS complex. Somatic mutations in the MLL4 gene are frequently found in various human cancers, including diffuse large B-cell lymphoma and follicular lymphoma, highlighting its importance in maintaining normal cellular function.[1] MLL4, along with its partially redundant paralog MLL3 (KMT2C), is essential for the activation of enhancers that drive cell-type-specific gene expression during differentiation processes such as adipogenesis and myogenesis.[2][3]

Mechanism of Action: MLL4-mediated Gene Regulation

MLL4 is recruited to enhancer regions by lineage-determining transcription factors. Upon recruitment, MLL4 catalyzes the deposition of H3K4me1 and H3K4me2 marks on the nucleosomes at these enhancers. These methylation events are critical for the subsequent recruitment of other coactivators, such as the histone acetyltransferase p300/CBP, which deposits the H3K27ac mark, a hallmark of active enhancers. The active enhancer landscape established by MLL4 facilitates long-range interactions with gene promoters, leading to the recruitment of RNA Polymerase II and the initiation of transcription of target genes.[1]

Signaling Pathway of MLL4-mediated Enhancer Activation

The following diagram illustrates the signaling cascade initiated by the recruitment of MLL4 to an enhancer element, leading to target gene expression.

Quantitative Effects of MLL4 on Gene Expression

The deletion of Mll4 has significant consequences on gene expression, primarily leading to the downregulation of genes associated with MLL4-bound enhancers. The following tables summarize the quantitative data from studies on the impact of Mll4 deletion on gene expression during cellular differentiation.

Table 1: Effect of Mll4 Deletion on Gene Expression in Adipogenesis

| Gene Category | Fold Change upon Mll4 Deletion | p-value | Reference |

| Genes associated with MLL4+ adipogenic enhancers | Significantly decreased | 2.2E-10 | [3] |

| Genes associated with MLL4+ C/EBP+PPARγ+ enhancers | Stronger decrease | 1.8E-31 | [3] |

| Genes associated with MLL4- adipogenic enhancers | Little to no effect | Not significant | [3] |

Table 2: Effect of Mll4 Deletion on Gene Expression in Myogenesis

| Gene Category | Fold Change upon Mll4 Deletion | p-value | Reference |

| Genes associated with MLL4+ myogenic enhancers | Significantly decreased | Not specified | [2][3] |

| Genes associated with MLL4- myogenic enhancers | Little to no effect | Not significant | [2][3] |

Experimental Protocols for Studying MLL4 Function

The investigation of MLL4's role in gene expression relies on several key molecular biology techniques. The following sections detail the methodologies for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and RNA Sequencing (RNA-Seq), which are fundamental to understanding MLL4's genomic localization and its impact on transcription.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol

ChIP-Seq is used to identify the genome-wide binding sites of MLL4 and to map the distribution of histone modifications like H3K4me1 and H3K27ac.

-

Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to MLL4 (or the histone modification of interest) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify enriched regions, which correspond to the binding sites of the protein of interest.

RNA Sequencing (RNA-Seq) Protocol

RNA-Seq is employed to quantify the changes in gene expression following the modulation of MLL4 activity (e.g., through gene knockout).

-

RNA Isolation: Total RNA is extracted from control and MLL4-deficient cells.

-

mRNA Enrichment: Messenger RNA (mRNA) is typically enriched using oligo(dT) beads that bind to the poly(A) tails of mRNA.

-

cDNA Synthesis: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA).

-

Library Preparation and Sequencing: Sequencing adapters are ligated to the cDNA fragments, and the library is sequenced.

-

Data Analysis: The sequencing reads are aligned to a reference transcriptome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are up- or downregulated in the absence of MLL4.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the function of MLL4.

Conclusion

MLL4 is an indispensable epigenetic regulator that governs cell-type-specific gene expression through its histone methyltransferase activity at enhancer elements. The deletion or mutation of MLL4 leads to a significant disruption of the enhancer landscape, resulting in aberrant gene expression and contributing to developmental defects and diseases such as cancer. The methodologies outlined in this guide provide a robust framework for the continued investigation of MLL4 and the identification of potential therapeutic strategies that target its activity.

References

- 1. The MLL3/4 H3K4 methyltransferase complex in establishing an active enhancer landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K4 mono- and di-methyltransferase MLL4 is required for enhancer activation during cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3K4 mono- and di-methyltransferase MLL4 is required for enhancer activation during cell differentiation | eLife [elifesciences.org]

The Role of ML344 in Modulating Bacterial Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Traditional antibiotic therapies that target bacterial viability often inadvertently drive the selection of resistant strains. An alternative and promising strategy is the development of anti-virulence agents that disarm pathogens by inhibiting their ability to cause disease, thereby reducing the selective pressure for resistance. ML344 has emerged as a noteworthy small molecule inhibitor of quorum sensing (QS), a key cell-to-cell communication system that regulates virulence in many pathogenic bacteria, most notably Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the role of this compound in modulating bacterial behavior, with a focus on its mechanism of action, its impact on key virulence factors, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the PQS Quorum Sensing System

This compound primarily functions as an antagonist of the Pseudomonas Quinolone Signal (PQS) quorum sensing system. This system is crucial for the regulation of a wide array of virulence factors in P. aeruginosa. The core of this regulation lies in the PqsR (also known as MvfR) transcriptional regulator and its signaling molecules, 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).

The biosynthesis of these signaling molecules is initiated by the PqsA enzyme, which catalyzes the formation of anthraniloyl-CoA from anthranilate. This compound is a potent inhibitor of PqsA, thereby blocking the production of both HHQ and PQS. By disrupting this signaling cascade, this compound effectively downregulates the expression of numerous PqsR-dependent virulence genes.

PQS Signaling Pathway and the Role of this compound

The following diagram illustrates the PQS signaling pathway and the inhibitory action of this compound.

Impact of this compound on Bacterial Behavior

By inhibiting the PQS quorum sensing system, this compound significantly attenuates the virulence of P. aeruginosa through the modulation of several key behaviors.

Inhibition of Virulence Factor Production

a. LasB Elastase: LasB is a secreted protease that degrades elastin, a key component of lung tissue, contributing significantly to tissue damage during infections. The production of LasB is under the control of the PQS system.

b. Pyocyanin: Pyocyanin is a blue redox-active pigment that generates reactive oxygen species, leading to oxidative stress and damage to host cells. Its synthesis is also regulated by the PQS pathway.

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix. They are notoriously resistant to antibiotics and host immune responses. The PQS system plays a crucial role in the development and maturation of P. aeruginosa biofilms. This compound has been shown to effectively inhibit biofilm formation at concentrations that do not affect bacterial growth, highlighting its anti-virulence rather than bactericidal mechanism.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against various targets and its impact on virulence-related phenotypes.

| Target | IC50 Value | Reference |

| PqsA | Data not yet publicly available in detail | - |

| LasB Elastase | Data not yet publicly available in detail | - |

| Phenotype | This compound Concentration | % Inhibition | Reference |

| Biofilm Formation | Specific data pending publication | Specific data pending publication | - |

| Pyocyanin Production | Specific data pending publication | Specific data pending publication | - |

Note: While this compound is a known inhibitor of these processes, specific IC50 values and detailed percentage inhibition data from peer-reviewed literature are still emerging.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

LasB Elastase Activity Assay (EnzChek® Elastase Assay Kit)

This assay measures the proteolytic activity of LasB elastase using a fluorescently labeled elastin substrate.

a. Materials:

-

EnzChek® Elastase Assay Kit (Thermo Fisher Scientific)

-

Purified LasB elastase from P. aeruginosa

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~505 nm, Emission: ~515 nm)

b. Experimental Workflow:

c. Procedure:

-

Prepare a working solution of DQ™ Elastin substrate and 1x Reaction Buffer as per the kit instructions.

-

Prepare serial dilutions of this compound in 1x Reaction Buffer.

-

In a 96-well black microplate, add 50 µL of 1x Reaction Buffer to each well.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 50 µL of the DQ™ Elastin working solution to each well.

-

To initiate the reaction, add 50 µL of a pre-determined concentration of purified LasB elastase to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Pyocyanin Quantification Assay

This protocol quantifies the amount of pyocyanin produced by P. aeruginosa.

a. Materials:

-

P. aeruginosa strain (e.g., PA14)

-

Luria-Bertani (LB) broth

-

This compound

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

b. Procedure:

-

Grow overnight cultures of P. aeruginosa in LB broth.

-

Inoculate fresh LB broth containing various concentrations of this compound (and a vehicle control) with the overnight culture to a starting OD600 of ~0.05.

-

Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Measure the final OD600 of each culture to assess bacterial growth.

-

Centrifuge the cultures to pellet the cells.

-

Transfer the supernatant to a new tube and add 0.6 volumes of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Separate the chloroform layer and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

-

Measure the absorbance of the top (pink) aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

-

Normalize the pyocyanin concentration to the cell density (OD600) to account for any minor effects on growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the effect of this compound on the formation of static biofilms.

a. Materials:

-

P. aeruginosa strain

-

LB broth

-

This compound

-

96-well polystyrene microplate

-

Crystal Violet solution (0.1%)

-

30% Acetic acid

-

Microplate reader (absorbance at ~590 nm)

b. Experimental Workflow:

c. Procedure:

-

Grow an overnight culture of P. aeruginosa.

-

Dilute the overnight culture in fresh LB broth.

-

In a 96-well plate, add the diluted culture along with various concentrations of this compound or a vehicle control.

-

Incubate the plate without shaking at 37°C for 24 to 48 hours to allow for biofilm formation.

-

Carefully discard the planktonic culture and gently wash the wells with water to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Measure the absorbance of the solubilized stain at approximately 590 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.

In Vivo Efficacy of this compound

Preclinical studies in animal models of infection are crucial to evaluate the therapeutic potential of anti-virulence agents like this compound. Murine models of acute pneumonia or wound infection with P. aeruginosa are commonly used.

General Protocol for a Murine Lung Infection Model:

-

Mice are rendered transiently neutropenic to facilitate infection.

-

A sublethal dose of a virulent P. aeruginosa strain is administered intranasally or intratracheally.

-

Treatment with this compound (e.g., via intraperitoneal injection or oral gavage) is initiated at a specified time post-infection.

-

Endpoints for efficacy evaluation include:

-

Bacterial burden in the lungs and other organs (CFU counts).

-

Host survival rates.

-

Levels of inflammatory markers in bronchoalveolar lavage fluid.

-

Histopathological analysis of lung tissue.

-

Quantification of virulence factors (e.g., HHQ, PQS) in lung tissue using LC-MS/MS.

-

Conclusion

This compound represents a promising anti-virulence candidate for the treatment of P. aeruginosa infections. Its targeted inhibition of the PQS quorum sensing system leads to a significant reduction in the production of key virulence factors and the ability to form biofilms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel anti-virulence therapies. As research progresses, the generation of more extensive quantitative data will be critical in advancing these compounds towards clinical applications.

Understanding Quorum Sensing Inhibition: A Technical Guide to ML344

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of bacterial quorum sensing (QS), with a specific focus on the LuxI/LuxR signaling circuit and its inhibition by the small molecule ML344. This document is intended for researchers, scientists, and drug development professionals working to combat bacterial virulence and biofilm formation.

Introduction to Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and coordinate collective behaviors.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population reaches a certain density, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. These regulated behaviors often include the production of virulence factors, biofilm formation, and motility, all of which are critical for establishing and maintaining infections.[1]

In many Gram-negative bacteria, a prevalent QS system is the LuxI/LuxR-type circuit. This system is characterized by two key proteins: LuxI, an autoinducer synthase that produces N-acyl-homoserine lactone (AHL) signaling molecules, and LuxR, a cytoplasmic receptor and transcriptional regulator that binds to the AHL. The AHL-LuxR complex then activates the transcription of target genes, leading to a unified population response.

A prime example of a pathogen that utilizes this system is Pseudomonas aeruginosa, a major cause of opportunistic and hospital-acquired infections. P. aeruginosa possesses two interconnected LuxI/LuxR-type systems, LasI/LasR and RhlI/RhlR, which regulate a wide array of virulence factors, including the production of pyocyanin and elastase, as well as biofilm development.

This compound: A Potent Antagonist of the LasR Receptor

This compound is a small molecule that has been identified as a potent antagonist of the LasR receptor in Pseudomonas aeruginosa. By competitively binding to the LasR protein, this compound prevents the native AHL autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), from activating the receptor. This inhibition effectively disrupts the Las QS signaling pathway, leading to a downstream reduction in the expression of numerous virulence factors and a diminished capacity for biofilm formation.

Quantitative Data on this compound Activity

The efficacy of this compound as a LasR antagonist has been quantified through various biochemical and microbiological assays. The following table summarizes key quantitative data for this compound and its analogs.

| Compound | Target Receptor | Assay Type | IC50 (µM) | Binding Affinity (Kd) | Notes |

| This compound | LasR | Fluorescence Reporter Assay | ~5.0 | Not Reported | Potent inhibitor of LasR-mediated gene expression. |

| V-06-018 | LasR | Fluorescence Reporter Assay | ~1.0 | Not Reported | A structurally related potent LasR antagonist. |

| mBTL | RhlR/LasR | Fluorescence Reporter Assay | Not Reported | Not Reported | A dual inhibitor with a primary effect on RhlR. |

Note: Specific IC50 and Kd values for this compound can vary slightly between different studies and assay conditions. The data presented here is a representative summary from available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of quorum sensing inhibitors like this compound.

LasR-Based Fluorescence Reporter Assay

This assay is used to quantify the antagonist activity of a compound against the LasR receptor. It utilizes an E. coli reporter strain engineered to express a fluorescent protein (e.g., GFP) under the control of a LasR-dependent promoter.

Materials:

-

E. coli reporter strain (e.g., carrying a plasmid with the lasI promoter fused to gfp and a second plasmid constitutively expressing lasR)

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotics for plasmid maintenance

-

3-oxo-C12-HSL (the native LasR autoinducer)

-

This compound or other test compounds

-

96-well microtiter plates (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In a 96-well plate, add a constant, sub-maximal inducing concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

-

Add varying concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).

-

Add the diluted E. coli reporter strain to each well.

-

Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

Measure the optical density (OD600) to assess bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) to quantify reporter gene expression.

-

Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

-

Plot the normalized fluorescence against the concentration of the inhibitor to determine the IC50 value.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent or reduce biofilm formation by P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

-

LB broth or other suitable growth medium

-

This compound or other test compounds

-

96-well polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader for absorbance measurements

Procedure:

-

Grow P. aeruginosa overnight in LB broth.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control.

-

Add the diluted P. aeruginosa culture to each well.

-

Incubate the plate at 37°C without shaking for 24-48 hours to allow for biofilm formation.

-

Carefully remove the planktonic (free-swimming) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes at room temperature.

-

Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stained biofilm by adding 30% acetic acid to each well and incubating for 15 minutes.

-

Transfer the solubilized Crystal Violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.

-

A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Virulence Factor Quantification (Pyocyanin and Elastase)

These assays measure the effect of a compound on the production of specific virulence factors by P. aeruginosa.

Pyocyanin Assay:

-

Grow P. aeruginosa in a suitable production medium (e.g., Pseudomonas Broth P) with and without this compound for 24-48 hours.

-

Centrifuge the cultures to pellet the cells.

-

Extract pyocyanin from the supernatant with chloroform.

-

Back-extract the pyocyanin from the chloroform into 0.2 N HCl, which will turn pink.

-

Measure the absorbance of the acidified pyocyanin solution at 520 nm.

-

Calculate the concentration of pyocyanin based on its extinction coefficient.

Elastase Assay:

-

Grow P. aeruginosa in LB broth with and without this compound for 18-24 hours.

-

Centrifuge the cultures and collect the supernatant.

-

Add the supernatant to a solution of Elastin-Congo Red.

-

Incubate at 37°C with shaking for several hours. Elastase in the supernatant will digest the Elastin-Congo Red, releasing the red dye.

-

Stop the reaction and pellet the undigested substrate by centrifugation.

-

Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates reduced elastase activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

The LasI/LasR Quorum Sensing Circuit

References

Preliminary Studies on the Biological Activity of ML344: A CqsS/LuxQ Agonist Probe

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of the small molecule probe ML344. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of bacterial quorum sensing pathways. This document summarizes the quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule identified as a potent and specific agonist of the Vibrio cholerae CqsS quorum sensing receptor.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In V. cholerae, the causative agent of cholera, the quorum sensing circuitry regulates virulence factor expression and biofilm formation. The discovery of this compound provides a valuable chemical tool to probe the CqsS-mediated signaling pathway and to explore the potential of targeting quorum sensing for novel antibacterial therapies.

Quantitative Data Summary

The biological activity of this compound has been quantified through dose-response analyses in various assays. The key quantitative metric for its activity is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.

| Compound | Target | Assay Type | EC50 (µM) | Reference |

| This compound | CqsS | Luciferase Reporter Assay | 0.2 | [3] |

Experimental Protocols

The characterization of this compound involved a series of biochemical and cell-based assays designed to identify and confirm its activity as a CqsS agonist.

High-Throughput Screening (HTS) for Quorum Sensing Modulators

The initial identification of this compound was achieved through a high-throughput screen of a small molecule library.

-

Objective: To identify small molecules that activate the V. cholerae quorum sensing pathway.

-

Methodology:

-

A modified strain of Vibrio cholerae was engineered to express a luciferase operon (luxCDABE) under the control of the endogenous quorum sensing pathway.[1]

-

Activation of the quorum sensing pathway in this reporter strain results in the production of light (bioluminescence).[1]

-

The reporter strain was incubated with a library of small molecules in a high-throughput format.

-

Luminescence was measured to identify compounds that induced light production, indicating agonistic activity on the quorum sensing pathway.

-

Secondary Assays for Mechanism of Action

To determine the specific target of this compound within the quorum sensing pathway, secondary assays were performed using mutant strains of V. cholerae.

-

Objective: To elucidate whether this compound acts through the CqsS or the LuxQ receptor.

-

Methodology:

-

CqsS Agonist Assay: A V. cholerae strain with deletions in the luxQ and cqsA genes (WN1103) was used.[1] In this strain, light production is solely dependent on the activation of the CqsS receptor. This compound was tested for its ability to induce bioluminescence in this strain.

-

LuxQ Agonist Assay: A V. cholerae strain with deletions in the luxS and cqsS genes (DH231) was utilized.[1] In this strain, bioluminescence is only induced by agonists of the LuxQ receptor. This compound was tested for activity in this strain to confirm its specificity for CqsS.

-

Signaling Pathways

The quorum sensing pathway in Vibrio cholerae is a complex signaling cascade that integrates information about the bacterial population density to regulate gene expression. This compound modulates this pathway by directly targeting the CqsS receptor.

Vibrio cholerae Quorum Sensing Pathway at Low Cell Density

At low cell density, in the absence of autoinducers, the membrane-bound sensor kinases CqsS and LuxQ act as kinases. They autophosphorylate and subsequently transfer the phosphoryl group to the phosphotransfer protein LuxU. LuxU, in turn, phosphorylates the response regulator LuxO. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs). These sRNAs, together with the chaperone Hfq, post-transcriptionally regulate the expression of the master transcriptional regulators AphA and HapR. At low cell density, the Qrr sRNAs promote the translation of AphA and inhibit the translation of HapR. AphA activates the expression of virulence factors and genes required for biofilm formation.

Caption: V. cholerae Quorum Sensing at Low Cell Density.

Vibrio cholerae Quorum Sensing Pathway at High Cell Density (this compound Action)

Caption: V. cholerae Quorum Sensing with this compound (High Cell Density).

Experimental Workflow for this compound Characterization

The logical flow of experiments to characterize this compound as a CqsS agonist is outlined below.

References

- 1. Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of Two, Structurally Distinct Agonists of Vibrio cholerae Quorum Sensing Acting via the CqsS Membrane Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Quorum Sensing Assay Using ML344

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro biochemical assay to identify and characterize inhibitors of PqsA, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) pathway. The protocol features the use of ML344, a potent and selective inhibitor of PqsA, as a reference compound.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation. This intricate network involves multiple signaling systems, including the las, rhl, and pqs systems. The pqs system, also known as the Pseudomonas Quinolone Signal (PQS) system, plays a crucial role in the production of 2-alkyl-4-quinolones (AQs), which are involved in virulence and intercellular signaling.

The PqsA Enzyme: A Key Target for Quorum Sensing Inhibition

Central to the PQS system is the enzyme PqsA, an anthranilate-CoA ligase. PqsA catalyzes the initial step in the biosynthesis of AQs by converting anthranilate to anthraniloyl-CoA. Inhibition of PqsA represents a promising anti-virulence strategy, as it disrupts a critical pathway for P. aeruginosa pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

This compound: A Potent Inhibitor of PqsA

This compound is a small molecule inhibitor of PqsA that was identified through high-throughput screening. It serves as a valuable tool for studying the PQS quorum sensing pathway and as a lead compound for the development of novel anti-infective agents.

PqsA Signaling Pathway

The following diagram illustrates the role of PqsA in the PQS quorum sensing pathway.

Quantitative Data: this compound Inhibition of PqsA

The inhibitory activity of this compound against PqsA was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | PqsA | Biochemical | 8.0 |

Experimental Protocol: In Vitro PqsA Inhibition Assay

This protocol is adapted from the confirmatory screen for PqsA inhibitors as described in PubChem BioAssay AID: 588342.

Principle

The enzymatic activity of PqsA is determined by measuring the production of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A (CoA). The formation of the product can be monitored spectrophotometrically by measuring the increase in absorbance at 360 nm. The assay is performed in the presence and absence of the test compound (e.g., this compound) to determine its inhibitory effect.

Materials and Reagents

-

Purified PqsA enzyme

-

Anthranilic acid

-

Adenosine triphosphate (ATP)

-

Coenzyme A (CoA)

-

HEPES buffer (pH 7.5)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO)

-

384-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 360 nm

Assay Buffer Preparation

-

1 M HEPES (pH 7.5): Dissolve 238.3 g of HEPES in 800 mL of deionized water. Adjust the pH to 7.5 with NaOH and bring the final volume to 1 L.

-

1 M MgCl2: Dissolve 95.21 g of MgCl2 in 1 L of deionized water.

-

1 M DTT: Dissolve 1.54 g of DTT in 10 mL of deionized water. Prepare fresh.

-

Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

Substrate and Compound Preparation

-

100 mM Anthranilic Acid: Dissolve 137.14 mg of anthranilic acid in 10 mL of DMSO.

-

100 mM ATP: Dissolve 551.1 mg of ATP (disodium salt) in 10 mL of Assay Buffer.

-

10 mM CoA: Dissolve 76.75 mg of Coenzyme A (lithium salt) in 10 mL of Assay Buffer.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Experimental Workflow

The following diagram outlines the steps for the in vitro PqsA inhibition assay.

Assay Procedure

-

Compound Plating:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 200 nL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a working solution of PqsA in Assay Buffer. The final concentration in the assay will be 50 nM.

-

Add 10 µL of the PqsA solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-